PMPA (NMDA antagonist)
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Overview
Description
4-(Phosphonomethyl)piperazine-2-carboxylic acid is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phosphonomethyl group and a carboxylic acid group. It has garnered attention due to its potential therapeutic applications, particularly as an NMDA receptor antagonist.
Preparation Methods
The synthesis of 4-(Phosphonomethyl)piperazine-2-carboxylic acid involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-(Phosphonomethyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Phosphonomethyl)piperazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as an NMDA receptor antagonist makes it valuable in studying neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Potential therapeutic applications include the treatment of conditions involving excitotoxicity, such as cerebral ischemia.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of 4-(Phosphonomethyl)piperazine-2-carboxylic acid involves its antagonistic effects on NMDA receptors. By modulating NMDA receptor activity, it helps prevent excitotoxicity, which is a major contributor to neuronal damage in neurodegenerative disorders. The molecular targets include the NMDA receptors, and the pathways involved are related to the inhibition of excitatory neurotransmission.
Comparison with Similar Compounds
4-(Phosphonomethyl)piperazine-2-carboxylic acid can be compared with other NMDA receptor antagonists, such as:
- 2-(Phosphonomethyl)pentanedioic acid
- 2-(Phosphonomethyl)-pentanedioic acid These compounds share similar structural features but differ in their specific substituents and overall molecular structure. The uniqueness of 4-(Phosphonomethyl)piperazine-2-carboxylic acid lies in its piperazine ring, which provides distinct chemical and biological properties .
Biological Activity
PMPA (2-amino-5-phosphonopentanoic acid) is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors that play a crucial role in synaptic plasticity, memory function, and neurotoxicity. This article explores the biological activity of PMPA, focusing on its pharmacological properties, mechanisms of action, and implications for neurological research and therapy.
- Molecular Formula : C₆H₁₃N₂O₅P
- Molecular Weight : 224.15 g/mol
- CAS Number : 113919-36-1
PMPA acts primarily as a competitive antagonist at the NMDA receptor, selectively inhibiting its activity across various subunits:
NMDA Subunit | Ki Value (μM) |
---|---|
NR2A | 0.84 |
NR2B | 2.74 |
NR2C | 3.53 |
NR2D | 4.16 |
These Ki values indicate PMPA's affinity for different NMDA receptor subtypes, with the highest affinity for NR2A, suggesting its potential utility in modulating synaptic transmission and neuroprotection in various pathological conditions .
Neuroprotective Properties
PMPA has been studied for its neuroprotective effects in various models of excitotoxicity. By inhibiting excessive NMDA receptor activation, PMPA can prevent neuronal damage associated with conditions like stroke and neurodegenerative diseases. Research indicates that PMPA may mitigate NMDA-induced neuronal death in cultured cortical and hippocampal neurons, demonstrating its potential as a therapeutic agent in neuroprotection .
Behavioral Studies
In behavioral studies involving animal models, PMPA has shown significant effects on reward pathways and cognitive functions:
- Reward Modulation : In experiments where PMPA was administered to rats, it produced alterations in reward thresholds, suggesting an enhancement of reward sensitivity when administered into the ventral tegmental area (VTA). This effect was characterized by a leftward shift in reward/frequency curves, indicating increased reward perception .
- Cognitive Function : Studies have indicated that PMPA can influence learning and memory processes through its modulation of glutamatergic signaling pathways. By blocking NMDA receptors, PMPA may affect synaptic plasticity mechanisms critical for memory formation .
Case Studies and Clinical Implications
PMPA's role as an NMDA antagonist has been explored in various neurological conditions:
- Alzheimer's Disease : Research has suggested that NMDA antagonists like PMPA could be beneficial in treating Alzheimer's disease by reducing excitotoxicity associated with glutamate dysregulation. Preclinical studies have shown that NMDA antagonism may alleviate some cognitive deficits observed in Alzheimer's models .
- Parkinson's Disease : The potential use of PMPA in Parkinson's disease is under investigation due to its ability to modulate dopaminergic signaling indirectly through NMDA receptor inhibition. This modulation could help manage symptoms associated with dopaminergic neuron degeneration .
Properties
IUPAC Name |
4-(phosphonomethyl)piperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N2O5P/c9-6(10)5-3-8(2-1-7-5)4-14(11,12)13/h5,7H,1-4H2,(H,9,10)(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBBHJXTYIHTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N2O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590848 |
Source
|
Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113919-36-1 |
Source
|
Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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